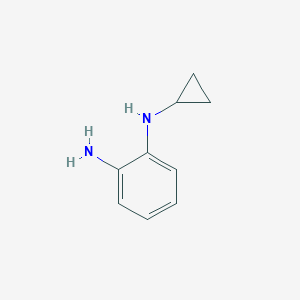

N-cyclopropylbenzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N-cyclopropylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULWPWKTOPUXAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441976 | |

| Record name | N-cyclopropylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118482-03-4 | |

| Record name | N-cyclopropylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Cyclopropylbenzene 1,2 Diamine and Analogs

Direct Synthesis Routes to N-Cyclopropylbenzene-1,2-diamine

The direct formation of the N-cyclopropyl bond on the benzene-1,2-diamine (also known as ortho-phenylenediamine or OPD) core can be approached through several established synthetic transformations, including nucleophilic substitution and reductive amination.

Reaction Components and Catalytic Systems in this compound Synthesis

The synthesis of N-substituted benzene-1,2-diamines often involves the reaction of ortho-phenylenediamine with an appropriate electrophile. For the synthesis of this compound, this would typically involve a cyclopropyl-containing reagent. One common strategy is reductive amination, where benzene-1,2-diamine is reacted with a cyclopropyl (B3062369) aldehyde or ketone to form an imine intermediate, which is then reduced. For example, a similar compound, N-(cyclopropylmethyl)benzene-1,2-diamine, can be synthesized by reacting benzene-1,2-diamine derivatives with cyclopropyl formaldehyde. The reduction of the intermediate imine is typically accomplished using mild reducing agents like sodium triacetoxyborohydride. Catalysis for this type of reaction can be achieved with acids, such as trifluoroacetic acid.

Another approach is nucleophilic aromatic substitution, particularly if starting with a protected or activated benzene (B151609) ring. For instance, a general method for preparing N-substituted diamines involves reacting a chiral diamine like (1R,2R)-cyclohexane-1,2-diamine with an ortho-fluoronitrobenzene derivative. mdpi.comresearchgate.net This reaction proceeds via nucleophilic aromatic substitution, followed by reduction of the nitro group to yield the desired 1,2-diamine structure. mdpi.com While this example uses a cyclohexane diamine, the principle can be applied to benzene-1,2-diamine precursors.

Palladium-catalyzed cross-coupling reactions are also a powerful tool for forming C-N bonds and could be employed for the synthesis of this compound, although specific examples for this exact compound are not prevalent.

Solvent Selection and Optimization for this compound Production

The choice of solvent is critical for optimizing the yield and purity of N-substituted diamine products. In reductive amination procedures, solvents like 1,2-dichloroethane are often utilized. For nucleophilic substitution reactions, polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are common choices, with reaction temperatures typically controlled between 60–100°C.

In related syntheses, such as the condensation of benzene-1,2-diamine with other reagents, various solvents have been studied to determine their effect on reaction efficiency. For the reaction of benzene-1,2-diamine with benzil (B1666583), ethanol (B145695) was found to be an effective green media, especially when catalyzed by bentonite clay K-10. researchgate.net The optimization of solvent systems is a key factor in developing scalable and efficient synthetic routes.

Precursor Chemistry: Approaches to Substituted Cyclopropylamines

The cyclopropylamine (B47189) motif is a crucial component in many biologically active molecules, and numerous methods have been developed for its synthesis. chemrxiv.orgacs.orgchemrxiv.org These methods often serve as a preliminary step to prepare the cyclopropylamine precursor before its attachment to the phenylenediamine scaffold.

Cyclization and Amination Processes for Cyclopropylamine Scaffolds

Cyclopropylamines can be synthesized through various routes that involve forming the cyclopropane (B1198618) ring and introducing the amine group. One classic approach starts from γ-butyrolactone, which is converted to a 4-halobutyric acid derivative. google.comgoogle.com This intermediate is then esterified and cyclized to form a cyclopropanecarboxylate ester. google.comgoogle.com The ester is subsequently amidated with ammonia to form cyclopropanecarboxamide, which can be converted to cyclopropylamine via a Hofmann rearrangement. google.com

The Curtius rearrangement is another powerful method for synthesizing cyclopropylamines from cyclopropyl carboxylic acids. nih.govresearchgate.net This process involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate that can be hydrolyzed to the amine. This method has been successfully used for the scalable synthesis of (1-cyclopropyl)cyclopropylamine. nih.gov

Detailed below are the conditions for a Curtius degradation approach to a substituted cyclopropylamine.

| Step | Reactants | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Acyl Azide Formation | 1-Cyclopropylcyclopropanecarboxylic acid, Et3N | Ethyl chloroformate, then NaN3 | Acetone (B3395972)/H2O | -5 °C | 76% (for N-Boc protected amine) |

| Rearrangement & Trapping | Acyl azide intermediate | Heat, then tert-Butanol | Toluene | Reflux | |

| Deprotection | N-Boc-(1-cyclopropyl)cyclopropylamine | HCl | Diethyl ether | 0 °C to RT | 87% |

This table illustrates the multi-step synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride via a Curtius degradation, adapted from a described protocol. nih.gov

Reductive Amination Strategies in Cyclopropylamine Synthesis

Reductive amination is a direct method for preparing cyclopropylamines from corresponding carbonyl compounds. Cyclopropanecarboxaldehyde (B31225) or a cyclopropyl ketone can be reacted with ammonia or a primary amine in the presence of a reducing agent, such as sodium borohydride or hydrogen with a metal catalyst, to yield the cyclopropylamine.

A more advanced strategy involves the use of ketone zinc/copper homoenolates as electrophiles. nih.govacs.org In this method, a cyclopropanol is converted into a homoenolate intermediate, which is then trapped by an amine. The use of CuCN·2LiCl has been found to be essential for generating a more reactive intermediate, leading to good yields of 1- and 1,2-substituted cyclopropylamines. nih.govacs.org

The table below summarizes the optimization of this reductive amination approach.

| Entry | Cyclopropanol (equiv) | Et2Zn (equiv) | CuCN·2LiCl (equiv) | Solvent | Temperature | Yield of 2a |

|---|---|---|---|---|---|---|

| 1 | 2 | 3 | 2 | 1,4-Dioxane | 110 °C | 63% |

| 2 | 3 | 4 | 3 | 1,4-Dioxane | 110 °C | 73% |

| 3 | 3 | 4 | 0 | 1,4-Dioxane | 110 °C | 45% |

This table highlights the optimized conditions for the synthesis of 1-pentylcyclopropylamine (2a) from 1-pentylcyclopropanol, demonstrating the importance of the copper cyanide reagent. acs.org

Ortho-Phenylenediamine Functionalization Approaches

Ortho-phenylenediamine (OPD) is a versatile building block in organic synthesis, primarily used as a precursor for a wide range of heterocyclic compounds. wikipedia.org Its two adjacent amino groups can react with various electrophiles to form rings.

OPD readily condenses with aldehydes and ketones. wikipedia.org For instance, its reaction with carboxylic acids or their derivatives leads to the formation of 2-substituted benzimidazoles, a common scaffold in pharmaceuticals. wikipedia.org Similarly, condensation with α-dicarbonyl compounds, such as dimethyl oxalate, yields quinoxaline (B1680401) derivatives. wikipedia.org

Beyond cyclization, the amino groups of OPD can undergo reactions typical of primary aromatic amines, such as N-alkylation and N-acylation. manavchem.com The synthesis of this compound would fall under N-alkylation. Such functionalization can be achieved by reacting OPD with an appropriate cyclopropyl-containing electrophile, like a cyclopropyl halide, under basic conditions. The selective mono-N-functionalization of OPD can be challenging due to the presence of two nucleophilic amino groups, often requiring the use of protecting groups or careful control of reaction stoichiometry and conditions to achieve the desired product. The functionalization can also be achieved through reductive amination with cyclopropanone, which would directly install the cyclopropyl group onto one of the nitrogen atoms.

Condensation Reactions with Dicarbonyl Derivatives

The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a well-established and common method for synthesizing quinoxaline derivatives, which are structurally related to this compound. researchgate.netresearchgate.net This reaction typically proceeds through the formation of a diimine intermediate, which then cyclizes and aromatizes. A variety of catalysts can be employed to facilitate this transformation, including acids, metal salts, and nanostructured materials. researchgate.net

For instance, the direct condensation of substituted aromatic 1,2-diamines with 1,2-dicarbonyl compounds can be catalyzed by nanostructured pyrophosphate Na2PdP2O7 in ethanol at room temperature, affording good to excellent yields of the corresponding quinoxalines. researchgate.net The general mechanism involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the final product. researchgate.net

| Reactants | Catalyst | Solvent | Conditions | Product | Yield |

| Substituted aromatic 1,2-diamine | Na2PdP2O7 | Ethanol | Room Temperature | Quinoxaline derivative | Good to Excellent |

| o-phenylenediamine (B120857) | Various acid catalysts | Various | Various | Quinoxaline | High |

Acceptorless Dehydrogenative Coupling Reactions

Acceptorless dehydrogenative coupling (ADC) reactions have emerged as a powerful and atom-efficient strategy for the synthesis of N-heterocycles. d-nb.info These reactions form new chemical bonds through the removal of hydrogen gas, with water often being the only byproduct. d-nb.infoelsevierpure.com This approach is particularly attractive from a green chemistry perspective as it avoids the use of stoichiometric oxidants. organic-chemistry.org

In the context of diamine synthesis, ADC can be utilized to couple alcohols with amines. For example, ruthenium pincer complexes have been shown to catalyze the acceptorless dehydrogenative coupling of epoxides and amines to form amides, generating H2 gas as the sole byproduct. elsevierpure.com Similarly, manganese pincer complexes can catalyze the direct synthesis of amides from benzyl alcohols and ammonia. nih.gov While not directly producing this compound, these methods highlight the potential of ADC for forming C-N bonds in a clean and efficient manner, which could be adapted for the synthesis of the target compound and its analogs. These reactions can be catalyzed by both noble and base metals, with an increasing focus on developing catalysts based on abundant metals like manganese, iron, cobalt, nickel, and copper. d-nb.infoorganic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Byproduct | Product |

| Aryl Epoxides | Amines | Ruthenium pincer complex | H2 | Amides |

| Benzyl Alcohols | Ammonia | Manganese pincer complex | H2 | Amides |

| o-aminobenzamide | Alcohols | Pt/HBEA | H2 | Quinazolinones |

Oxidative Cyclization Strategies

Oxidative cyclization offers another route to nitrogen-containing heterocyclic compounds. These reactions involve the formation of new bonds accompanied by an oxidation step. A versatile method for the stereocontrolled synthesis of 1,2-diamine derivatives involves the Pd-catalyzed aerobic oxidative cyclization of allylic sulfamides. nih.gov This reaction utilizes molecular oxygen as the sole stoichiometric oxidant and proceeds at room temperature. nih.gov

Another example is the N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines to synthesize indazoles. organic-chemistry.org This method uses ammonium (B1175870) molybdate and hydrogen peroxide to achieve the cyclization, providing access to various substituted indazoles. organic-chemistry.org Furthermore, oxidative Heck/aza-Wacker cascade cyclizations have been developed to construct complex polycyclic structures containing C-N bonds in a single step. nsf.gov These strategies demonstrate the power of oxidative cyclization in generating diverse heterocyclic scaffolds.

| Starting Material | Reagents | Product | Key Features |

| Allylic sulfamides | Pd(TFA)2, DMSO, O2 | Cyclic sulfamides (precursors to 1,2-diamines) | Aerobic, room temperature, high diastereoselectivity |

| 2-Aminomethyl-phenylamines | (NH4)2MoO4, H2O2 | Indazoles | N-N bond formation, mild conditions |

| Diphenols | Oxidative tandem cyclization | Galanthamine analogs | C-C and C-O bond formation |

Metal-Catalyzed Coupling Reactions for Aniline (B41778) Derivatization

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-nitrogen bonds. mdpi.comnih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of aryl halides with amines, provides a direct route to N-aryl amines. researchgate.net This methodology has been successfully applied to the synthesis of N-cyclopropylanilines by coupling various bromobenzenes with cyclopropylamine in moderate to high yields (85-92%). researchgate.net

These reactions typically employ a palladium catalyst in the presence of a suitable ligand and a base. The choice of ligand is often crucial for achieving high catalytic activity and product yields. The versatility of this method allows for the introduction of various substituents on the aniline ring, providing access to a wide range of N-cyclopropylaniline derivatives. researchgate.net

| Aryl Halide | Amine | Catalyst System | Product | Yield |

| Bromobenzene | Cyclopropylamine | Palladium catalyst, ligand, base | N-Cyclopropylaniline | 53% researchgate.net |

| Substituted Bromobenzenes | Cyclopropylamine | Palladium catalyst, ligand, base | Substituted N-Cyclopropylanilines | 85-92% researchgate.net |

Stereoselective Synthesis of Cyclopropyl-Containing Diamines

Chemoenzymatic Assembly and Diversification

Chemoenzymatic synthesis combines the selectivity of biocatalysis with the versatility of chemical transformations to produce complex molecules. rochester.edunih.govmdpi.comresearchgate.net This approach is particularly valuable for the synthesis of chiral cyclopropane-containing compounds. Engineered enzymes, such as myoglobin variants, can catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazo compounds. rochester.edunih.gov

For example, an engineered myoglobin variant can catalyze the cyclopropanation of various vinylarenes with diazoketones, affording cyclopropyl ketones with high stereoselectivity. rochester.edu These chiral cyclopropyl ketones can then be further diversified through chemical transformations to yield a library of structurally diverse, enantiopure cyclopropane-containing scaffolds. rochester.edu This strategy allows for the creation of valuable building blocks for medicinal chemistry and drug discovery. rochester.edunih.gov

| Enzyme | Substrates | Product | Stereoselectivity |

| Engineered Myoglobin | Vinylarenes, Diazoketones | Chiral Cyclopropyl Ketones | High diastereo- and enantioselectivity |

| Engineered Myoglobin | Styrene, Ethyl α-diazopyruvate | α-Cyclopropylpyruvates | up to 99% ee nih.gov |

Chiral Resolution Techniques

Chiral resolution is a classical yet effective method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This is often achieved by reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization due to their different physical properties. wikipedia.org

For chiral diamines, acidic resolving agents like tartaric acid or its derivatives are commonly used. wikipedia.org A novel and efficient method for the chiral resolution of (±)-cyclohexane-1,2-diamine utilizes xylaric acid as a substitute for tartaric acid, providing both (1R,2R)- and (1S,2S)-cyclohexane-1,2-diamine in good yield and high optical purity. researchgate.net Another approach involves the use of cinchona alkaloids for the resolution of chiral cyclopropane carboxylic acids, which can then be converted to other chiral cyclopropyl derivatives. mdpi.com Preferential crystallization, where a seed crystal of one enantiomer is added to a supersaturated solution of the racemate, can also be an effective resolution technique. wikipedia.org

| Racemic Mixture | Resolving Agent | Separation Method | Products |

| (±)-Cyclohexane-1,2-diamine | Xylaric acid | Crystallization | (1R,2R)- and (1S,2S)-cyclohexane-1,2-diamine researchgate.net |

| Racemic alcohol | (S)-Mandelic acid | Crystallization | (S)-alcohol and (R)-alcohol wikipedia.org |

| Racemic carboxylic acids | Cinchona alkaloids | Crystallization | Enantiopure carboxylic acids mdpi.com |

Reactivity and Reaction Mechanisms of N Cyclopropylbenzene 1,2 Diamine

Reactivity Profiles of Aromatic Diamines

Aromatic diamines, such as N-cyclopropylbenzene-1,2-diamine, exhibit a rich and varied chemical reactivity. The two amino groups, in conjunction with the benzene (B151609) ring, dictate the compound's behavior in oxidation, reduction, and substitution reactions.

Oxidation Pathways and Products

The oxidation of aromatic amines can proceed through various pathways, often leading to complex product mixtures. For aromatic diamines, oxidation can result in the formation of quinone-diimines or lead to polymerization. The specific outcome is highly dependent on the oxidant used and the reaction conditions. In the case of ortho-diamines, a primary reaction pathway involves oxidative condensation with aldehydes or carboxylic acids to form benzimidazoles. nih.govscispace.com This reaction is a cornerstone of heterocyclic synthesis and represents a key transformation for compounds like this compound. mdpi.com The process generally involves the condensation of the diamine with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization. Various catalysts, including metal-based and metal-free systems, can facilitate this transformation under mild conditions. nih.govnih.gov

The general mechanism for the oxidation of aromatic hydrocarbons often involves the formation of an aldehyde as an intermediate, which is then further oxidized to a carboxylic acid. youtube.com However, for aromatic amines, the amino groups are typically the primary sites of oxidation.

| Reaction Type | Reagents | Typical Products | Key Features |

|---|---|---|---|

| Oxidative Condensation | Aldehydes, Carboxylic Acids | Benzimidazoles | Forms a stable heterocyclic ring system. nih.govscispace.com |

| Polymerization | Strong Oxidants (e.g., (NH₄)₂S₂O₈) | Conducting Polymers | Formation of extended conjugated systems. |

| Oxidation to Quinone-imines | Mild Oxidants | Quinone-diimines | Involves loss of electrons and protons from the amino groups. |

Reduction Reactions and Derivatives

The reduction of aromatic diamines is less common than the reduction of other functional groups on the aromatic ring, such as nitro groups. The amino groups are already in a reduced state. However, reactions that modify the aromatic system or other substituents can be considered. For instance, catalytic hydrogenation of the benzene ring in aromatic amines can occur under high pressure and temperature in the presence of catalysts like platinum, palladium, or nickel, leading to the formation of cyclohexanediamine (B8721093) derivatives. msu.edulibretexts.org

More commonly, the amine functionality itself is introduced via the reduction of a precursor group. For example, the reduction of a nitro group on an aromatic ring is a standard method for synthesizing aromatic amines. youtube.comlibretexts.org Reagents for this transformation include catalytic hydrogenation (H₂/Pd, Pt) or metals in acidic media (e.g., Sn, Zn, Fe in HCl). msu.edulibretexts.orgyoutube.com Therefore, N-cyclopropyl-2-nitroaniline would be a logical precursor to this compound via reduction.

| Substrate Type | Reagents/Conditions | Product Type | Significance |

|---|---|---|---|

| Aromatic Nitro Compound | H₂, Pd/C or Sn/HCl | Aromatic Amine | Standard synthesis of aromatic amines. youtube.comlibretexts.org |

| Aryl Ketone | H₂, Pd/C or Zn(Hg), HCl | Alkylbenzene | Reduction of a side chain. libretexts.orglibretexts.org |

| Aromatic Ring | H₂ (high pressure), Ni/Pt/Pd | Cycloaliphatic Ring | Saturation of the benzene ring. msu.edulibretexts.org |

Substitution Reactions on the Benzene Ring

The amino groups of an aromatic diamine are strong activating groups for electrophilic aromatic substitution (SEAr). chempedia.infonumberanalytics.com They donate electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgsolubilityofthings.com This effect directs incoming electrophiles to the ortho and para positions relative to the amino groups. numberanalytics.com In this compound, the positions available for substitution are C4 and C5, which are ortho and para to one amino group and meta and ortho to the other, respectively. The powerful activating nature of the two amino groups makes these positions highly susceptible to electrophilic attack.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.com However, the high reactivity of arylamines can lead to challenges such as polysubstitution and oxidation under the strongly acidic conditions often required for these reactions. chempedia.info For example, Friedel-Crafts reactions are typically unsuccessful with free amines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. chempedia.info

| Reaction | Electrophile | Typical Catalyst | Directing Effect of -NH₂/-NHR |

|---|---|---|---|

| Halogenation | Br⁺, Cl⁺ | Lewis Acid (e.g., FeBr₃) | Ortho, Para |

| Nitration | NO₂⁺ | H₂SO₄ | Ortho, Para |

| Sulfonation | SO₃ | H₂SO₄ | Ortho, Para |

Influence of the Cyclopropyl (B3062369) Group on Reactivity

Ring Strain Effects on Chemical Transformations

The cyclopropane (B1198618) ring is characterized by significant ring strain, estimated to be around 28 kcal/mol, which is a combination of angle strain and torsional strain. utexas.edulibretexts.org The C-C-C bond angles are constrained to 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbon, leading to what are known as "bent bonds". libretexts.org This strain makes the cyclopropane ring behave somewhat like a double bond, possessing a degree of π-character.

This inherent strain means that reactions leading to the opening of the cyclopropyl ring are often thermodynamically favorable, as they relieve this strain. masterorganicchemistry.com While tertiary aminocyclopropanes are generally resistant to cleavage by acids or bases, they can undergo ring-opening under specific conditions, such as high temperatures or photooxidation. acs.org The strain weakens the C-C bonds of the ring, making cyclopropane more reactive than acyclic alkanes. utexas.edulibretexts.org In the context of this compound, this "spring-loaded" nature of the cyclopropyl group presents potential reaction pathways that are not available to N-alkyl or N-aryl analogs. masterorganicchemistry.com

| Cycloalkane | Total Ring Strain (kcal/mol) | Primary Sources of Strain |

|---|---|---|

| Cyclopropane | ~28 utexas.edu | Angle Strain, Torsional Strain libretexts.org |

| Cyclobutane | ~26 libretexts.org | Angle Strain, Torsional Strain |

| Cyclopentane | ~6 libretexts.org | Torsional Strain |

| Cyclohexane (Chair) | ~0 utexas.edu | Essentially Strain-Free |

Cyclopropyl Ring-Opening Mechanisms upon Oxidation

The cyclopropyl group is susceptible to ring-opening reactions under oxidative conditions, often proceeding through radical mechanisms. beilstein-journals.orgnih.gov One-electron oxidation can generate a radical cation, which can subsequently undergo rearrangement. acs.org For a cyclopropylamine (B47189), oxidation at the nitrogen atom can lead to an aminium radical cation. This species can trigger the opening of the adjacent cyclopropane ring to form a more stable, ring-opened radical. acs.org

This process is analogous to the well-known rapid rearrangement of the cyclopropylcarbinyl radical to the homoallyl radical. acs.org The driving force is the relief of ring strain. The resulting ring-opened radical intermediate can then participate in a variety of subsequent reactions, such as intramolecular cyclization or reaction with other species present. beilstein-journals.org For this compound, such oxidative conditions could potentially initiate a cascade reaction involving both the amine functionality and the cyclopropyl ring, leading to complex molecular architectures. beilstein-journals.orgacs.org

Formation of Iminium Distonic Radical Cations

Upon single-electron oxidation, often initiated by photochemical or chemical means, the nitrogen atom of the cyclopropylamine group can lose an electron to form an aminium radical cation. While direct evidence for this compound is not extensively documented, studies on simpler cyclopropylamines provide a strong model for this process. osti.gov The initial aminium radical cation is highly unstable and rapidly undergoes homolytic cleavage of a proximal C-C bond in the cyclopropyl ring. osti.govnih.gov This ring-opening is a key step, relieving the ring strain and resulting in the formation of a more stable β-carbon-centered radical.

This process leads to the formation of a "distonic radical cation," a species where the radical and the charge are separated. osti.gov In this case, the radical is located on the terminal carbon of the now-opened propyl chain, while the positive charge resides on the nitrogen atom, forming an iminium ion. The formation of this distonic species is a critical mechanistic feature, as it prevents the immediate recombination or back-reaction that might occur if the radical and charge were in closer proximity. osti.gov

Studies using Electron Spin Resonance (ESR) spectroscopy on the radical cation of cyclopropylamine have provided evidence for this ring-opening to a carbon-centered radical, which is crucial for understanding its subsequent reactivity. osti.gov The stability of this distonic radical cation is a key factor that dictates the downstream chemical pathways.

Downstream Chemical Reactions Post Ring-Opening

The iminium distonic radical cation generated from the ring-opening of the N-cyclopropyl group is a highly reactive intermediate, capable of participating in a variety of subsequent chemical reactions. The specific reaction pathway is often dependent on the reaction conditions and the presence of other reagents.

One significant pathway involves the intermolecular addition of the carbon-centered radical to unsaturated systems, such as olefins. This radical addition leads to the formation of a new carbon-carbon bond and a new radical species, which can then be further transformed through various termination steps. rsc.org In the context of this compound, this reactivity could be harnessed to append complex side chains to the molecule.

The radical can also participate in cyclization reactions. For instance, if a suitable radical acceptor is present within the molecule or in a reaction partner, an intramolecular cyclization can occur. Research on related cyclopropane derivatives has shown that the ring-opened alkyl radical can cyclize onto an adjacent phenyl ring. nih.gov

Nucleophilic Reactivity of the Amine Group

The two amine groups on the benzene ring of this compound exhibit nucleophilic character. The primary amine (-NH2) and the secondary amine (-NH-cyclopropyl) can both participate in reactions by donating their lone pair of electrons to an electrophile. masterorganicchemistry.com

The nucleophilicity of amines is a well-established principle in organic chemistry, and it is influenced by both electronic and steric factors. masterorganicchemistry.comacs.org In this compound, the aromatic ring has a slight deactivating effect on the amine nucleophilicity compared to aliphatic amines, but they are still sufficiently nucleophilic to react with a wide range of electrophiles. acs.org

The reactivity of these amine groups is central to the formation of heterocyclic compounds such as benzimidazoles and quinoxalines. In these reactions, one of the amine groups acts as a nucleophile, attacking a carbonyl carbon or a related electrophilic center. nih.govrsc.org The other amine group can then participate in a subsequent cyclization step. The relative nucleophilicity of the primary versus the secondary amine can influence the regioselectivity of these reactions. Generally, primary amines are less sterically hindered than secondary amines, which can affect reaction rates. masterorganicchemistry.com

The table below summarizes the expected nucleophilic reactions of the amine groups in this compound with various electrophiles.

| Electrophile Type | Product Type |

| Aldehydes/Ketones | Imines/Enamines, leading to Benzimidazoles |

| Acyl Halides/Anhydrides | Amides |

| Alkyl Halides | N-Alkylated Amines |

| α,β-Unsaturated Carbonyls | Conjugate Addition Products |

| 1,2-Dicarbonyl Compounds | Quinoxalines |

Reaction Cascade Mechanisms

The unique structure of this compound, possessing two adjacent amine functionalities, makes it an ideal substrate for cascade reactions, where multiple bond-forming events occur in a single synthetic operation to rapidly build molecular complexity.

Cascade Cyclization Reactions in Benzimidazole (B57391) Synthesis

While specific studies on this compound for benzimidazole synthesis are not prevalent, the general mechanism involves the condensation of a 1,2-phenylenediamine with an aldehyde or carboxylic acid derivative. rsc.orgresearchgate.net In a typical reaction, one of the amine groups of the diamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form an imine intermediate. The second amine group then attacks the imine carbon in an intramolecular fashion, leading to a cyclized dihydrobenzimidazole. Subsequent oxidation or aromatization yields the final benzimidazole product. rsc.orgnih.gov

A variety of catalysts, including metal nanoparticles and Lewis or Brønsted acids, have been employed to facilitate this transformation, often under mild and environmentally friendly conditions. rsc.org

Proposed Reaction Steps for Benzimidazole Synthesis:

Nucleophilic Attack: The primary or secondary amine of this compound attacks the carbonyl carbon of an aldehyde.

Dehydration: The resulting hemiaminal intermediate eliminates a molecule of water to form a Schiff base (imine).

Intramolecular Cyclization: The second amine group attacks the imine carbon, forming the five-membered dihydrobenzimidazole ring.

Aromatization: The dihydrobenzimidazole intermediate is oxidized to the stable aromatic benzimidazole.

Proposed Mechanisms for Quinoxaline (B1680401) Derivatives Formation

The synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds is a classic and widely used reaction. nih.govmdpi.com For this compound, the reaction with a 1,2-diketone like benzil (B1666583) would proceed through a well-established condensation-cyclization mechanism. nih.govyoutube.com

The proposed mechanism, often catalyzed by an acid, involves the following key steps:

Initial Condensation: One of the amine groups of this compound attacks one of the carbonyl groups of the 1,2-diketone. This is followed by dehydration to form an α-amino imine intermediate.

Intramolecular Cyclization: The remaining free amine group then performs a nucleophilic attack on the second carbonyl group, leading to a six-membered heterocyclic ring.

Final Dehydration: A second dehydration step occurs, resulting in the formation of the aromatic quinoxaline ring system.

The reaction conditions for quinoxaline synthesis can vary, with some methods requiring high temperatures and strong acids, while others proceed at room temperature with the aid of efficient catalysts like alumina-supported heteropolyoxometalates. nih.govnih.gov The use of greener methodologies, such as mechanochemical synthesis, has also been reported to be effective. mdpi.com

The following table outlines the key steps in the proposed mechanism for the formation of a quinoxaline derivative from this compound and a generic 1,2-diketone (R-CO-CO-R).

| Step | Reactants | Intermediate/Product | Description |

| 1 | This compound + 1,2-Diketone | α-Amino imine | Nucleophilic attack of one amine group on a carbonyl, followed by dehydration. |

| 2 | α-Amino imine | Dihydroquinoxaline | Intramolecular nucleophilic attack of the second amine group on the remaining carbonyl. |

| 3 | Dihydroquinoxaline | Quinoxaline derivative | Dehydration to form the aromatic quinoxaline ring. |

Derivatization and Functionalization Strategies

N-Alkylation and N-Acylation of Diamine Moieties

The nucleophilic character of the two amino groups in N-cyclopropylbenzene-1,2-diamine allows for straightforward N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide variety of substituents, thereby modulating the compound's steric and electronic properties.

N-Alkylation can be achieved through reactions with alkyl halides or via reductive amination. For instance, the reaction with reagents like cyclopropylcarbinol, catalyzed by an acid, can lead to N-alkylated products. researchgate.net A general procedure for the N-alkylation of similar aromatic amines involves reacting the diamine with an amine in a suitable solvent like ethanol (B145695) and refluxing the mixture for several hours. asianpubs.org

N-Acylation readily occurs upon treatment with acylating agents such as acyl chlorides or carboxylic acids activated with coupling agents. A common laboratory procedure involves dissolving the diamine in an anhydrous solvent like dichloromethane, adding a base such as triethylamine, and then introducing the acyl chloride at a low temperature. mdpi.com Alternatively, coupling with a carboxylic acid can be mediated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP). mdpi.com

These reactions can be controlled to achieve mono- or di-substitution, depending on the stoichiometry of the reagents and the reaction conditions.

Synthesis of Fused Heterocyclic Systems

The 1,2-diamine functionality is a classic precursor for the synthesis of various fused heterocyclic systems. This is typically achieved through condensation reactions with bifunctional electrophiles.

The condensation of this compound with aldehydes or carboxylic acids is a direct route to forming the benzimidazole (B57391) ring system. nih.govorganic-chemistry.org This reaction, known as the Phillips-Ladenburg synthesis, typically proceeds under acidic conditions or with the aid of a catalyst. For example, reacting the diamine with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) or using a Borane-THF complex yields the corresponding 2-substituted benzimidazole. researchgate.net The use of various aldehydes in the presence of an ammonium (B1175870) salt catalyst in a solvent like chloroform (B151607) is also an effective method. nih.gov

| Reactant | Catalyst/Conditions | Product Type |

| Carboxylic Acids | Borane-THF | 2-Substituted Benzimidazoles researchgate.net |

| Aldehydes | Ammonium Chloride / CHCl3 | 2-Substituted Benzimidazoles nih.gov |

| 2-Chloroacetic Acid | 4N Hydrochloric Acid | 2-Chloromethyl Benzimidazole nih.gov |

This table presents common methods for benzimidazole synthesis from 1,2-diaminobenzenes, which are applicable to this compound.

Quinoxalines are readily synthesized by the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. sapub.orgmtieat.org Reacting this compound with α-diketones like benzil (B1666583) or glyoxal (B1671930) in a suitable solvent such as ethanol or acetic acid, often with mild acid catalysis, leads to the formation of the corresponding quinoxaline (B1680401) derivatives in high yields. nih.govsid.ir This reaction is generally facile and provides a straightforward entry into this class of heterocycles. sapub.org Various catalysts, including iodine, titanium dioxide, and ammonium heptamolybdate, have been employed to facilitate this transformation under mild conditions. sapub.orgnih.govsid.ir

| Dicarbonyl Compound | Catalyst/Conditions | Product Type |

| Benzil | TiO2-Pr-SO3H / EtOH | 2,3-Diphenylquinoxaline derivative nih.gov |

| Glyoxal | Ni-nanoparticles / Acetonitrile (B52724) | Quinoxaline derivative sapub.org |

| 1,2-Diketones | (NH4)6Mo7O24·4H2O / EtOH/H2O | 2,3-Disubstituted quinoxaline derivatives sid.ir |

This table showcases various catalytic systems for the synthesis of quinoxalines from 1,2-diaminobenzenes, applicable to this compound.

The synthesis of the tricyclic pyrrolo[1,2-a]quinoxaline (B1220188) system can be achieved through several strategies involving a 1,2-diamine precursor. researchgate.net One approach is a one-pot, three-component reaction of this compound, a dialkyl acetylenedicarboxylate, and ethyl bromopyruvate in a solvent like acetonitrile under reflux. beilstein-journals.org This method proceeds without the need for a catalyst. beilstein-journals.org Another strategy involves the initial formation of a 2-(1H-pyrrol-1-yl)aniline intermediate, which then undergoes cyclization. nih.gov For instance, iron-catalyzed transfer hydrogenation between an alcohol and a 1-(2-nitrophenyl)pyrrole (B1580555) can yield pyrrolo[1,2-a]quinoxalines. mtieat.org

The reaction of this compound with two equivalents of a ketone, such as acetone (B3395972) or acetophenone, or with an α,β-unsaturated carbonyl compound, leads to the formation of a seven-membered 1,5-benzodiazepine ring. ijcce.ac.irnih.gov This condensation is typically catalyzed by acids, which can be Lewis acids (e.g., Yb(OTf)₃, InBr₃) or Brønsted acids (e.g., silica (B1680970) sulfuric acid). ijcce.ac.irnih.gov The reaction can often be carried out under solvent-free conditions at room temperature, making it an efficient and environmentally friendly method. ijcce.ac.ir

| Ketone Type | Catalyst/Conditions | Product Type |

| Cyclic/Acyclic Ketones | Silica Sulfuric Acid / Solvent-free | 1,5-Benzodiazepine derivatives ijcce.ac.ir |

| Cyclic/Acyclic Ketones | H-MCM-22 / Acetonitrile | 1,5-Benzodiazepine derivatives nih.gov |

| Ketones | Fe3O4@SiO2SO3H / Methanol | 2,3-dihydro-1H-1,5-benzodiazepine derivatives ijtsrd.com |

This table illustrates various catalytic methods for the synthesis of 1,5-benzodiazepines from 1,2-diaminobenzenes and ketones, applicable to this compound.

Regioselective Functionalization

Achieving regioselectivity in the functionalization of this compound presents a synthetic challenge due to the presence of two similar nucleophilic amine centers and the reactive cyclopropyl (B3062369) group.

One strategy for regioselective functionalization involves controlling the reaction conditions to favor mono-functionalization of one of the amine groups. For instance, careful control of stoichiometry and temperature during N-alkylation or N-acylation can lead to the preferential formation of the monosubstituted product.

Furthermore, the cyclopropane (B1198618) ring itself can undergo regioselective cleavage under specific conditions. For the related N1-cyclopropylbenzene-1,4-diamine, treatment with concentrated hydrochloric acid at elevated temperatures has been shown to cleave the cyclopropane ring, forming a 4-amino-β-chlorostyrene derivative. This type of reaction offers a pathway to further functionalization that is distinct from reactions at the amino groups.

Catalytic methods can also provide high regioselectivity. For example, temperature-switchable regioselective N-alkylation of arylamines using cyclopropylcarbinols has been reported, offering a way to control the reaction outcome. researchgate.net Similarly, cascade hydroamination reactions of methylene (B1212753) cyclopropanes have been developed for the enantio- and regioselective construction of 1,4-diamines, highlighting the potential for highly controlled transformations involving cyclopropyl moieties. nih.gov

Introduction of Halogenated Substituents

The introduction of halogen atoms onto the aromatic ring of this compound is a key functionalization strategy to create derivatives with modified electronic properties and to provide synthetic handles for further chemical transformations. The strong directing effects of the two amino groups, one primary and one secondary (N-cyclopropyl), govern the regioselectivity of electrophilic aromatic substitution reactions, such as halogenation. Both the amino and N-cyclopropylamino groups are activating and ortho-, para-directing. This inherent reactivity can lead to multiple halogenation products and requires careful control of reaction conditions to achieve desired selectivity.

Electrophilic halogenating agents like bromine (Br₂) and chlorine (Cl₂) can react vigorously with the activated aromatic ring of diamines. To modulate this reactivity and improve regioselectivity, a common strategy involves the temporary protection of the more reactive amino groups as amides. This approach mitigates over-halogenation and directs the substitution to specific positions on the benzene (B151609) ring.

A representative method for the bromination of a related compound, o-phenylenediamine (B120857), involves a three-step sequence: acetylation of the amino groups, followed by bromination, and subsequent deprotection via hydrolysis. This process yields the 4-bromo-substituted product with good control. A similar strategy can be envisioned for this compound. The initial acetylation would form the corresponding N,N'-diacyl derivative, which would then be subjected to bromination. The electron-withdrawing nature of the acetyl groups would temper the ring's reactivity and favor substitution at the position para to the less sterically hindered amino group. Subsequent hydrolysis would then afford the halogenated this compound.

Alternative halogenating agents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are also widely used for the halogenation of anilines and their derivatives. organic-chemistry.org These reagents are often preferred as they can offer milder reaction conditions and improved selectivity. lookchem.commdpi.com The choice of solvent can also significantly influence the outcome of the reaction, with polar solvents sometimes favoring different regioselectivity compared to nonpolar solvents. lookchem.com For instance, the bromination of meta-substituted anilines with NBS has shown marked solvent-dependent regioselectivity. lookchem.com

While direct halogenation of this compound is plausible, controlling the position and degree of halogenation can be challenging due to the strong activation from the two amino groups. The use of a protecting group strategy, as demonstrated for o-phenylenediamine, offers a more controlled and predictable route to specific halogenated derivatives.

Below are illustrative tables detailing a potential synthetic approach for the bromination of this compound, based on analogous reactions with o-phenylenediamine.

Table 1: Illustrative Reaction Scheme for the Synthesis of 4-Bromo-N-cyclopropylbenzene-1,2-diamine

| Step | Reaction | Reagents and Conditions | Illustrative Product |

| 1 | Acetylation | Acetic anhydride, Acetic acid, 0-10 °C | N-(2-(cyclopropylamino)phenyl)acetamide |

| 2 | Bromination | Bromine in Acetic acid, 50-55 °C | N-(4-bromo-2-(cyclopropylamino)phenyl)acetamide |

| 3 | Hydrolysis | Aqueous base (e.g., NaOH) or acid (e.g., HCl), Reflux | 4-Bromo-N-cyclopropylbenzene-1,2-diamine |

Table 2: Representative Reagents for Halogenation

| Halogenating Agent | Abbreviation | Typical Use |

| N-Bromosuccinimide | NBS | Selective bromination of activated aromatic rings |

| N-Chlorosuccinimide | NCS | Selective chlorination of activated aromatic rings |

| Bromine | Br₂ | Direct bromination, often with a catalyst or protecting groups |

| Chlorine | Cl₂ | Direct chlorination, often requiring careful control |

It is important to note that the specific reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, would need to be optimized for this compound to achieve the desired halogenated derivatives in high yield and purity.

Coordination Chemistry and Ligand Design

N-Cyclopropylbenzene-1,2-diamine as a Ligand Precursor

This compound serves as a valuable precursor for the synthesis of more complex chelating ligands. The two nitrogen atoms provide nucleophilic sites for further functionalization, allowing for the construction of bidentate or polydentate ligand architectures. The presence of the cyclopropyl (B3062369) group introduces a specific steric profile near the metal coordination sphere, which can influence the selectivity of catalytic reactions. The synthesis of such N-substituted o-phenylenediamines can be achieved through methods like the nucleophilic aromatic substitution of a halogenated nitrobenzene (B124822) followed by reduction. For instance, (1R,2R)-N¹-(2-nitrophenyl)cyclohexane-1,2-diamines have been synthesized from (1R,2R)-cyclohexane-1,2-diamine and 1-fluoro-2-nitrobenzene (B31998) derivatives. mdpi.com Subsequent reduction of the nitro group yields the desired vicinal diamine. mdpi.com This approach highlights a viable pathway for the synthesis of this compound and its derivatives.

Role of Diamines in Metal Complex Formation

1,2-Diamines are classic bidentate ligands that form stable five-membered chelate rings with a wide range of transition metals, including cobalt(II), nickel(II), zinc(II), iron(II), and vanadyl(II). rsc.orgworldresearchersassociations.comrsc.org The coordination of the two nitrogen atoms to the metal center creates a rigid and predictable geometry, which is a crucial aspect of catalyst design. The nature of the substituents on the nitrogen atoms and the benzene (B151609) ring significantly impacts the electronic and steric environment of the resulting metal complex. Infrared spectroscopy is a key technique to confirm the coordination of the diamine, with shifts in the N-H stretching frequencies indicating the involvement of the amino groups in bonding to the metal. worldresearchersassociations.com Studies on o-phenylenediamine (B120857) complexes have shown that they can form various coordination compounds, with the diamine acting as either a unidentate or a bidentate ligand depending on the stoichiometry and the metal salt used. rsc.org

Design of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. N-substituted 1,2-diamines are excellent platforms for creating chiral environments around a metal center. By starting with a chiral diamine backbone, such as (1R,2R)-cyclohexane-1,2-diamine, or by introducing chirality through N-substitution, a vast library of chiral ligands can be accessed. mdpi.com These ligands can induce high levels of enantioselectivity in a variety of metal-catalyzed reactions. For example, chiral diamine ligands have been successfully employed in iridium-catalyzed asymmetric transfer hydrogenation of ketones, leading to optically active alcohols with high enantiomeric excess. nih.govacs.orgnih.gov The design of these ligands often involves creating a C₂-symmetric or a pseudo-C₂-symmetric environment to effectively control the stereochemical outcome of the reaction.

Computational and Theoretical Investigations

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and predicting the chemical reactivity of N-cyclopropylbenzene-1,2-diamine.

Molecular Structure: The first step in a computational study is typically a geometry optimization. Methods like DFT, often with basis sets such as 6-31G(d) or larger, are used to find the lowest energy conformation of the molecule. For this compound, these calculations would determine key structural parameters, including:

Bond lengths within the benzene (B151609) ring, the cyclopropyl (B3062369) group, and the amine functionalities.

Bond angles between the constituent atoms.

Dihedral angles, which describe the orientation of the cyclopropyl group and the amino groups relative to the phenyl ring.

A vibrational frequency analysis is subsequently performed to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. mdpi.com

Reactivity Analysis: Computational methods can predict how and where a molecule is likely to react. For this compound, this involves analyzing the reactivity of the aromatic ring, the amine groups, and the cyclopropyl moiety.

Substitution Reactions: The benzene ring is susceptible to electrophilic substitution, while the amine groups can undergo nucleophilic reactions. Computational models can predict the most likely sites for these reactions. For related compounds like 4-chloro-1-N-cyclopropylbenzene-1,2-diamine, substitution of the chlorine atom by other nucleophiles is a known reaction pathway.

Oxidation and Reduction: The compound can be oxidized or reduced, altering its properties. A notable reaction pathway for N-cyclopropylanilines involves an initial single-electron transfer (SET) oxidation, which leads to the irreversible ring-opening of the strained cyclopropyl group to form a more stable distonic radical cation. acs.org This radical can then engage in further reactions, for example, with molecular oxygen. acs.org

Reaction Site Prediction: Reactivity descriptors derived from DFT, such as Fukui functions and condensed-to-atom Fukui indices, can pinpoint the most nucleophilic and electrophilic sites within the molecule, offering insights into its regioselectivity. researchgate.net

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful asset for elucidating the step-by-step pathways (mechanisms) of chemical reactions. By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile for a proposed reaction can be constructed.

For this compound, mechanistic studies could explore several key processes:

Synthesis: The synthesis of this compound likely involves the reaction of an o-phenylenediamine (B120857) derivative with a cyclopropylating agent. DFT studies on similar reactions, such as the synthesis of benzimidazoles from o-phenylenediamine, have been used to determine reaction pathways and the catalytic role of additives. researchgate.netrsc.org

Cyclizations: The 1,2-diamine functionality is a common precursor for the synthesis of heterocyclic compounds like benzimidazoles. Computational modeling can be used to investigate the mechanism of such cyclization reactions. For example, studies on the reaction of o-phenylenediamine with other reagents have successfully determined the resulting conformations and structures. researchgate.net

Oxidative Ring-Opening: As mentioned, the cyclopropyl group is prone to ring-opening upon oxidation. acs.org Computational modeling can map the potential energy surface for this process, identify the transition state for the ring-opening step, and explain the driving forces, such as the release of ring strain (approximately 28 kcal/mol). acs.org

These computational investigations provide a molecular-level understanding that is often difficult to obtain through experimental means alone, helping to rationalize observed product distributions and design more efficient synthetic routes. researchgate.net

Prediction of Spectroscopic Properties

Theoretical calculations can accurately predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this purpose, typically employed with a functional like B3LYP and a suitable basis set. imist.maresearchgate.net The process involves:

Optimizing the molecular geometry.

Calculating the magnetic shielding tensors (σ) for each nucleus using the GIAO method. github.iogaussian.com

Converting the calculated absolute shielding values to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.ma

This technique allows for the assignment of complex spectra and can be crucial in distinguishing between different isomers or conformations. researchgate.netconicet.gov.ar

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating electronic absorption spectra (UV-Vis). mdpi.comfaccts.de By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the absorption maxima (λmax). mdpi.comgaussian.com The output provides the excitation energy (in eV or nm) and the oscillator strength (f), which is related to the intensity of the absorption band. gaussian.com These calculations can help assign the nature of the electronic transitions, such as π → π* or n → π* transitions, by analyzing the molecular orbitals involved. researchgate.net For instance, TD-DFT calculations on related systems have been used to understand how structural changes or solvent effects shift the absorption spectra. researchgate.netnih.gov

The table below outlines the common computational methods for predicting spectroscopic properties.

| Spectroscopy Type | Computational Method | Key Principles & Application |

| NMR | Gauge-Including Atomic Orbital (GIAO) | Calculates absolute magnetic shielding tensors for each nucleus. These are then converted to chemical shifts (δ) relative to a computed standard (e.g., TMS) for comparison with experimental spectra. imist.magithub.iogaussian.com |

| UV-Vis | Time-Dependent DFT (TD-DFT) | Computes the energies and oscillator strengths of electronic transitions from the ground state to excited states. This allows for the simulation of the UV-Vis spectrum and assignment of absorption bands. mdpi.comfaccts.degaussian.com |

Analysis of Electronic Properties and Bonding Characteristics

Computational analysis provides fundamental insights into the electron distribution and bonding within this compound, which dictates its physical and chemical properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity).

LUMO: The energy of the LUMO relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are widely used to determine the energies of these orbitals and visualize their spatial distribution. acs.orgfaccts.de

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This analysis provides a quantitative description of the Lewis structure representation of a molecule. For this compound, NBO analysis would yield detailed information on:

Hybridization: The s and p character of the hybrid orbitals forming the C-C, C-H, C-N, and N-H bonds.

Charge Distribution: The natural population analysis (NPA) within the NBO method provides a more robust calculation of partial atomic charges compared to other methods.

The table below summarizes these key electronic and bonding analyses.

| Analysis Type | Methodology | Information Gained |

| Frontier Molecular Orbitals | DFT | Provides energies and shapes of the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) molecular orbitals. The HOMO-LUMO energy gap is a measure of molecular stability and reactivity. researchgate.net |

| Natural Bond Orbital (NBO) | NBO Program | Analyzes the wavefunction to provide localized bonding orbitals, lone pairs, and atomic charges. It quantifies hybridization and delocalization (hyperconjugative) interactions, offering insights into bonding and stability. wisc.edu |

Advanced Applications and Future Research Directions in Organic Synthesis

Utilization as Building Blocks for Complex Organic Molecules

N-cyclopropylbenzene-1,2-diamine and its derivatives are pivotal building blocks in the synthesis of more complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. smolecule.comcymitquimica.com The presence of the cyclopropyl (B3062369) group imparts unique conformational constraints and metabolic stability to the resulting molecules, making it a desirable scaffold for bioactive compounds. researchgate.net

Researchers have utilized N-cyclopropyl-substituted phenylenediamines in the creation of a variety of complex structures. For instance, N-cyclopropyl anilines have been employed in the synthesis of 1,2-dioxolanes. epfl.ch Furthermore, derivatives such as 4-chloro-N-cyclopropylbenzene-1,2-diamine and 4-bromo-N-cyclopropylbenzene-1,2-diamine serve as versatile intermediates. bldpharm.com The inherent reactivity of the diamine functionality allows for the construction of heterocyclic systems, which are prevalent in many pharmaceutical agents.

The application of these building blocks is evident in the synthesis of targeted therapeutic agents. The investigation of derivatives for their potential antitumoral properties and as ligands in catalysis highlights the compound's significance. smolecule.com The ability to readily modify the benzene (B151609) ring and the amine groups allows for the fine-tuning of the physicochemical properties of the final products, a crucial aspect of drug design.

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives

| Derivative | Resulting Complex Molecule Class | Application Area |

|---|---|---|

| N-cyclopropyl aniline (B41778) | 1,2-Dioxolanes | Organic Synthesis |

| 4-chloro-N-cyclopropylbenzene-1,2-diamine | Heterocyclic compounds | Medicinal Chemistry |

| 4-bromo-N-cyclopropylbenzene-1,2-diamine | Ligands for catalysis | Catalysis, Materials Science |

Synthesis of Precursors for Material Science Applications

The utility of this compound extends into the field of materials science, where it and its derivatives function as key reagents in the development of novel materials. smolecule.comcymitquimica.com The aromatic diamine structure is a common feature in monomers used for creating high-performance polymers and functional organic materials.

Derivatives such as 4-bromo-1-N-cyclopropylbenzene-1,2-diamine are noted for their application in the synthesis of precursors for advanced materials. bldpharm.com These precursors are integral to the development of Metal-Organic Frameworks (MOFs), Organic Light-Emitting Diodes (OLEDs), and other electronic materials. bldpharm.com The specific electronic and structural properties conferred by the this compound moiety can influence the performance characteristics of the resulting materials, such as their thermal stability, conductivity, and photophysical properties.

Research in this area focuses on synthesizing tailored precursors that can be polymerized or assembled into materials with specific functionalities. The ability to introduce the cyclopropyl group offers a strategy for modulating the packing and intermolecular interactions within the material, which can have a profound impact on its bulk properties.

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of this compound and related structures is a fertile ground for the exploration of new chemical transformations and the development of innovative catalytic systems. The strained cyclopropyl ring is susceptible to ring-opening reactions under certain oxidative conditions, a pathway that has been exploited in synthetic chemistry. epfl.ch

A significant area of research involves the development of chiral 1,2-diamine-based organocatalysts. These catalysts, derived from structures related to this compound, have shown promise in promoting asymmetric reactions such as the nitroso aldol (B89426) reaction and Michael additions, yielding products with high enantioselectivity. mdpi.commdpi.com The synthesis of these catalysts often involves the reductive mono-N-alkylation of a diamine, highlighting a key reaction pathway. mdpi.com

Furthermore, the synthesis of this compound itself can be challenging due to the potential for diamines to inhibit transition metal catalysts. smolecule.com This has spurred research into alternative catalytic systems that can overcome this limitation. One such approach is the catalytic 1,3-difunctionalization of cyclopropanes to afford 1,3-diamines, which represents a novel strategy for accessing related structural motifs. nih.gov

Table 2: Novel Reaction Pathways and Catalytic Systems

| Reaction Type | Catalyst/Reagent | Product Class | Significance |

|---|---|---|---|

| Oxidative Ring-Opening | Oxidizing agents | Functionalized anilines | Access to novel scaffolds |

| Asymmetric Nitroso Aldol | Chiral diamine organocatalyst | α-Hydroxyamino ketones | High enantioselectivity |

| Asymmetric Michael Addition | Chiral diamine organocatalyst | Chiral adducts | Enantioselective C-C bond formation |

| Catalytic 1,3-Difunctionalization | I(III) catalysts | 1,3-Diamines | Novel route to diamine structures |

Development of Sustainable Synthetic Methodologies

In line with the principles of green chemistry, there is a growing effort to develop more environmentally benign and sustainable methods for the synthesis of this compound and its derivatives. These efforts focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

One promising approach is the use of electrocatalysis. A scalable electrocatalytic 1,2-diamination reaction has been reported for the synthesis of 1,2-diamines, offering a potentially greener alternative to traditional methods. smolecule.com Another strategy involves the use of more environmentally friendly reducing agents. For instance, the reduction of a nitro-substituted precursor using iron powder and ammonium (B1175870) chloride in ethanol (B145695) represents a more sustainable option compared to some other reducing systems. smolecule.com

The development of eco-friendly reaction conditions is also a key aspect. Research into chiral diamine-catalyzed nitroso aldol reactions has demonstrated the feasibility of conducting these transformations in brine, a more sustainable solvent compared to many organic solvents. mdpi.com To systematically evaluate the environmental performance of different synthetic routes, tools like the CHEM21 Green Metrics Toolkit are being employed, which aids in the selection of the most sustainable pathways for amine synthesis. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.